molecular formula C16H18O2 B030893 rac-1-(3-Benzyloxyphenyl)-1-propanol CAS No. 49646-55-1

rac-1-(3-Benzyloxyphenyl)-1-propanol

Cat. No. B030893
CAS RN: 49646-55-1
M. Wt: 242.31 g/mol
InChI Key: WSOZXYQVQZECKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the racemic substrates required for biotransformation were prepared in 4–8 linear steps using either a Bischler–Napieralski cyclization or a C1–Cα alkylation approach . This chemoenzymatic synthesis was applied to the preparation of fourteen enantiomerically pure alkaloids .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

“rac-1-(3-Benzyloxyphenyl)-1-propanol” serves as a chiral building block in asymmetric synthesis. Its racemic form can be resolved into enantiomerically pure compounds, which are crucial for creating pharmaceuticals with specific enantiomeric activity. This compound can undergo various chemical transformations, such as oxidation or reduction, to yield new chiral molecules that retain their stereochemistry .

Catalysis

In the field of catalysis, “rac-1-(3-Benzyloxyphenyl)-1-propanol” is used to study the mechanisms of racemization and asymmetric catalysis. It acts as a substrate in transfer hydrogenation reactions catalyzed by ruthenacycles and iridacycles, which are important for producing enantiomerically enriched products from racemic mixtures .

Pharmaceutical Research

This compound finds applications in pharmaceutical research, particularly in the development of new drugs. It can be used as a precursor for synthesizing various pharmacologically active molecules. Its benzyloxyphenyl group is a common moiety in many drug molecules, and modifications to this basic structure can lead to the discovery of new therapeutic agents .

Organic Synthesis

“rac-1-(3-Benzyloxyphenyl)-1-propanol” is a versatile intermediate in organic synthesis. It can be used to synthesize a wide range of organic compounds, including esters, amides, and other alcohols. Its reactivity allows for selective transformations, making it a valuable tool for synthetic chemists .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material for chromatographic analysis. It helps in the calibration of instruments and ensures the accuracy of analytical methods when determining the presence of similar compounds in various samples .

Material Science

The applications of “rac-1-(3-Benzyloxyphenyl)-1-propanol” extend to material science, where it can be involved in the synthesis of new polymers or as a modifying agent to alter the properties of existing materials. Its phenolic structure can be incorporated into polymers to enhance their stability, rigidity, or to introduce specific functional groups .

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOZXYQVQZECKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591339
Record name 1-[3-(Benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-1-(3-Benzyloxyphenyl)-1-propanol

CAS RN

49646-55-1
Record name 1-[3-(Benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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